molecular formula C6H10F2O B1435993 4,4-Difluoro-2,2-dimethylbutanal CAS No. 1936675-67-0

4,4-Difluoro-2,2-dimethylbutanal

Cat. No. B1435993
M. Wt: 136.14 g/mol
InChI Key: VKVGHFBQHZFJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-Difluoro-2,2-dimethylbutanal” is a chemical compound with the molecular formula C6H10F2O . It has a molecular weight of 136.14 . The compound is typically in an oil form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoro-2,2-dimethylbutanal . The InChI code for this compound is 1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3 .

Scientific Research Applications

1. Stereochemistry and Mechanism Studies

Research by Astakhova et al. (2017) focused on the oxidative addition of trifluoroacetamide to dienes, including 2,3-dimethylbuta-1,3-diene, leading to various compounds. This study is significant for understanding the stereochemistry and mechanisms of such reactions, which could have implications for the use of 4,4-Difluoro-2,2-dimethylbutanal in similar contexts (Astakhova et al., 2017).

2. Organic Synthesis and Catalyst Development

The work by Moskalik et al. (2014) explored the reaction of trifluoromethanesulfonamide with dienes, leading to the formation of heterocyclic compounds. This research is crucial for understanding how 4,4-Difluoro-2,2-dimethylbutanal could be used in organic synthesis, particularly in forming bicyclic frameworks (Moskalik et al., 2014).

3. Fluorinated Compound Synthesis

Suzuki et al. (1987) investigated the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride, leading to fluorinated tertiary thio- and selenoethers. This research demonstrates potential applications of 4,4-Difluoro-2,2-dimethylbutanal in the synthesis of complex fluorinated compounds (Suzuki et al., 1987).

4. Catalysis and Hydrocarbon Transformation

Research by Machiels (1979) on the hydrogenolysis of 2,3-dimethylbutane over various metal-supported catalysts provides insights into the potential role of 4,4-Difluoro-2,2-dimethylbutanal in catalytic processes, particularly in the transformation of hydrocarbons (Machiels, 1979).

5. Sweetener Synthesis

Tanielyan and Augustine (2012) explored the synthesis of 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, important intermediates in the synthesis of Neotame, a high-intensity sweetener. This indicates a potential application of 4,4-Difluoro-2,2-dimethylbutanal in the production of sweeteners (Tanielyan & Augustine, 2012).

properties

IUPAC Name

4,4-difluoro-2,2-dimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-6(2,4-9)3-5(7)8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVGHFBQHZFJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2,2-dimethylbutanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-2,2-dimethylbutanal
Reactant of Route 2
4,4-Difluoro-2,2-dimethylbutanal
Reactant of Route 3
4,4-Difluoro-2,2-dimethylbutanal
Reactant of Route 4
4,4-Difluoro-2,2-dimethylbutanal
Reactant of Route 5
4,4-Difluoro-2,2-dimethylbutanal
Reactant of Route 6
4,4-Difluoro-2,2-dimethylbutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.